molecular formula C11H11F2NO B6240480 rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis CAS No. 2375248-10-3

rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis

Cat. No. B6240480
CAS RN: 2375248-10-3
M. Wt: 211.2
InChI Key:
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Description

Rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis (DFMPC) is an organofluorine compound that is widely used in scientific research to study the mechanism of action and biochemical and physiological effects of various drugs. DFMPC is a chiral compound, meaning it has two stereoisomers, and is a derivative of the widely-studied compound rac-1-phenylcyclopropane-1-carboxamide (PCC). DFMPC is a synthetic compound, and is synthesized using a variety of methods, including a one-step reaction with a difluoromethylating agent.

Scientific Research Applications

Rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis has a wide range of applications in scientific research. It is used to study the mechanism of action and biochemical and physiological effects of various drugs, as well as to study the pharmacokinetics and pharmacodynamics of drugs. It has also been used to investigate the effects of drugs on the central nervous system, as well as to study the pharmacology of various drugs.

Mechanism of Action

Rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis is a chiral compound, meaning it has two stereoisomers. The two stereoisomers have different pharmacological effects, and this is the basis for its use in scientific research. rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis is thought to act by binding to specific proteins in the body, which then triggers a cascade of biochemical reactions that lead to the desired effect.
Biochemical and Physiological Effects
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis has been studied for its effects on various biochemical and physiological processes. It has been found to have a variety of effects, including inhibition of enzymes, modulation of receptor activity, and inhibition of ion channels. It has also been studied for its effects on the central nervous system, including its effects on learning and memory, as well as its effects on anxiety and depression.

Advantages and Limitations for Lab Experiments

Rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis is an ideal compound for laboratory experiments due to its high solubility in water and its ability to be synthesized in a one-step reaction. It is also relatively inexpensive and easy to obtain. However, the racemic mixture of rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis can be difficult to separate into the two stereoisomers, and this can be a limitation for some experiments.

Future Directions

There are a number of potential future directions for research involving rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis. These include further studies of its mechanism of action, its effects on various biochemical and physiological processes, and its effects on the central nervous system. Additionally, research into potential therapeutic uses of rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis, such as for the treatment of anxiety and depression, could be explored. Finally, further studies into the synthesis of rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis, including the development of more efficient methods, could be conducted.

Synthesis Methods

Rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis is synthesized using a one-step reaction with a difluoromethylating agent. The most commonly used agent is N,N-difluoromethyl-N-phenyl-2-naphthylamine (DFMNA). The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as a palladium catalyst. The reaction takes place at room temperature and is usually complete within one hour. The reaction yields a racemic mixture of rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis, which can then be separated into the two stereoisomers using chromatographic techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis involves the following steps: (1) synthesis of difluoromethylcyclopropane, (2) synthesis of N-phenylcyclopropane-1-carboxamide, and (3) coupling of difluoromethylcyclopropane and N-phenylcyclopropane-1-carboxamide to form the target compound.", "Starting Materials": [ "1,1-difluoroethylene", "phenylacetic acid", "thionyl chloride", "ammonia", "sodium hydride", "N,N-dimethylformamide", "racemic mixture of (1R,2S)- and (1S,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid", "N,N-dimethylacetamide", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "N-phenylcyclopropane-1-carboxamide" ], "Reaction": [ "1. Synthesis of difluoromethylcyclopropane: 1,1-difluoroethylene is reacted with sodium hydride in N,N-dimethylformamide to form the corresponding carbanion. This is then treated with the racemic mixture of (1R,2S)- and (1S,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid in N,N-dimethylacetamide to form the desired difluoromethylcyclopropane.", "2. Synthesis of N-phenylcyclopropane-1-carboxamide: Phenylacetic acid is converted to the corresponding acid chloride using thionyl chloride. This is then reacted with ammonia to form the corresponding amide. The amide is then treated with N,N-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form the activated ester. This is then coupled with cyclopropane-1-carboxylic acid to form N-phenylcyclopropane-1-carboxamide.", "3. Coupling of difluoromethylcyclopropane and N-phenylcyclopropane-1-carboxamide: The difluoromethylcyclopropane and N-phenylcyclopropane-1-carboxamide are coupled using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide in a suitable solvent to form the target compound rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis." ] }

CAS RN

2375248-10-3

Product Name

rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis

Molecular Formula

C11H11F2NO

Molecular Weight

211.2

Purity

95

Origin of Product

United States

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